molecular formula C10H9NO3 B11906429 3-(Hydroxymethylene)-7-methoxyindolin-2-one

3-(Hydroxymethylene)-7-methoxyindolin-2-one

Cat. No.: B11906429
M. Wt: 191.18 g/mol
InChI Key: SBBGTYFIUFBAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethylene)-7-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylene)-7-methoxyindolin-2-one typically involves the reaction of 7-methoxyindolin-2-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylene compound, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylene)-7-methoxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-(Hydroxymethylene)-7-methoxyindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-7-methoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-methoxyindolin-2-one
  • 3-(Hydroxymethylene)-indolin-2-one
  • 7-Methoxyindolin-2-one

Uniqueness

3-(Hydroxymethylene)-7-methoxyindolin-2-one is unique due to the presence of both hydroxymethylene and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with improved biological activities .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,11,13H,1H3

InChI Key

SBBGTYFIUFBAMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.